

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

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Compound of Interest

Compound Name:	6-chloro-5-fluoro-1H-indole-3-carbaldehyde
CAS No.:	467451-99-6
Cat. No.:	B3138726

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Within this vast chemical family, **6-chloro-5-fluoro-1H-indole-3-carbaldehyde** emerges as a highly significant and versatile building block. The strategic placement of chloro and fluoro substituents on the indole ring system profoundly influences the molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **6-chloro-5-fluoro-1H-indole-3-carbaldehyde**. We will delve into its synthesis via the Vilsmeier-Haack reaction, discuss modern catalytic alternatives, detail methods for its structural confirmation, and explore its critical role as an intermediate in the synthesis of advanced therapeutic agents, such as the clinical drug candidate KAE609.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its safe handling, storage, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
Chemical Name	6-chloro-5-fluoro-1H-indole-3-carbaldehyde	[2]
CAS Number	467451-99-6	[3][4][5]
Molecular Formula	C ₉ H ₅ ClFNO	[2][4]
Molecular Weight	197.59 g/mol	[2][4]
Appearance	Off-white to yellow powder	[2]
Storage	Store at room temperature. For long-term stability, consider storage at 2-8°C under an inert atmosphere in a dark place.	[2][6]

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Source(s)
GHS07: Exclamation mark	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]

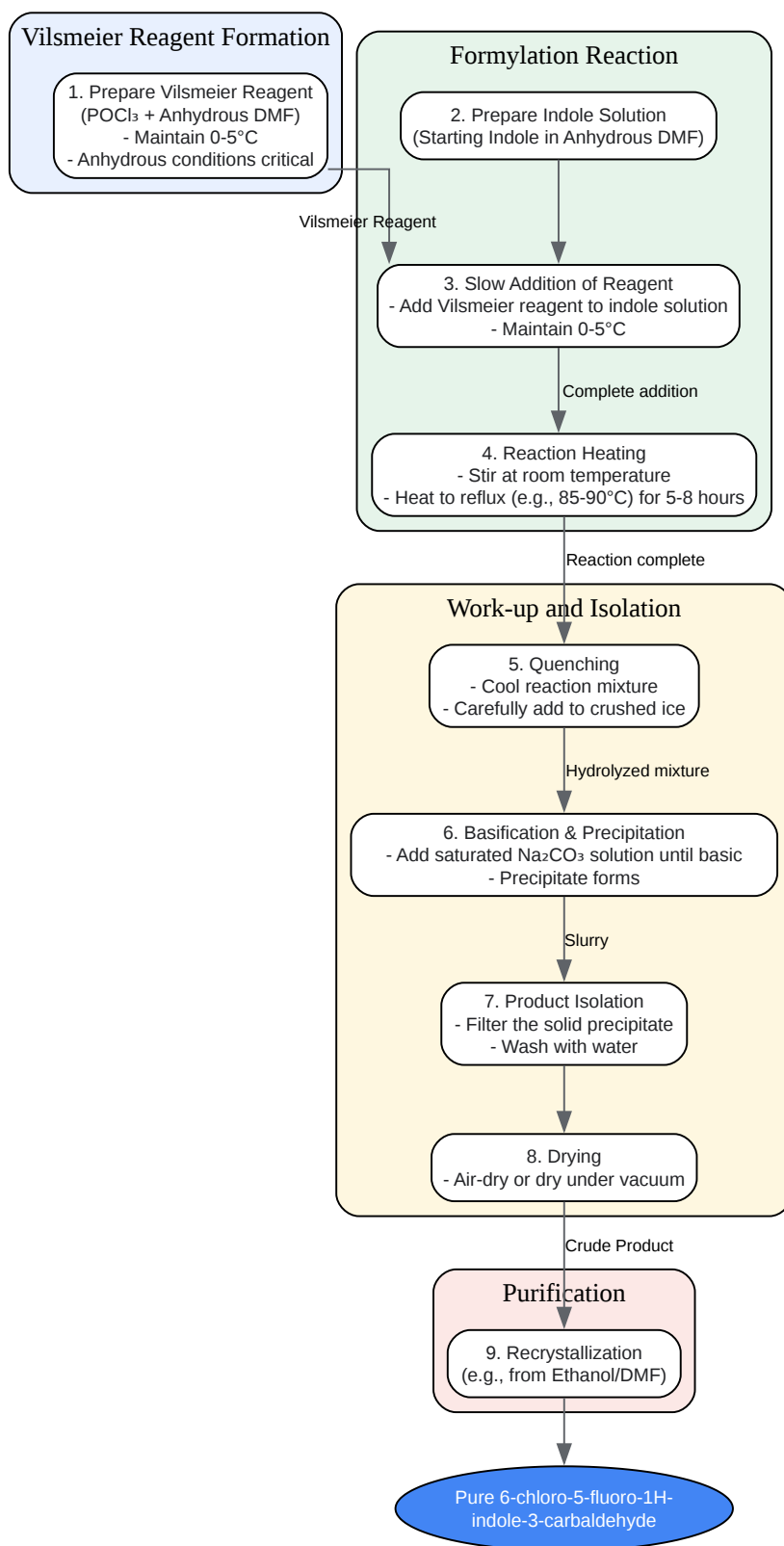
Core Synthesis Methodology: The Vilsmeier-Haack Reaction

The introduction of a formyl group at the C3 position of the indole ring is a pivotal transformation, and the Vilsmeier-Haack reaction remains one of the most reliable and widely adopted methods for this purpose.^[7] The reaction's efficacy stems from the high nucleophilicity of the indole C3 position and the generation of a potent electrophile, the Vilsmeier reagent (chloroiminium ion), from a mixture of N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).^{[8][9]}

Causality in Experimental Design

The choice of the Vilsmeier-Haack reaction is deliberate. It is a robust, high-yielding method for formylating electron-rich aromatic and heterocyclic rings.^[10] The reaction conditions can be controlled to achieve high selectivity for the C3 position of the indole nucleus. While classic conditions utilize stoichiometric POCl₃, which presents handling and waste disposal challenges, modern iterations have focused on developing catalytic versions to improve the reaction's environmental footprint and safety profile.^{[7][10][11]}

Experimental Workflow Diagram



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Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methodologies for synthesizing substituted indole-3-carbaldehydes.[\[8\]](#)[\[12\]](#)

Reagents and Equipment:

- 4-Chloro-5-fluoro-2-methylaniline (precursor)
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Saturated sodium carbonate (Na_2CO_3) solution
- Crushed ice
- Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
- Ice-salt bath
- Heating mantle

Procedure:

- **Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0-5°C using an ice-salt bath. Slowly add POCl_3 dropwise via the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the temperature below 5°C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent. Expertise Note: This step is exothermic and moisture-sensitive. Maintaining a low temperature prevents the decomposition of the reagent, and anhydrous conditions are critical to avoid quenching the active electrophile.
- **Indole Formation and Formylation:** While not explicitly detailed in the provided search results for the target molecule, a plausible route involves an initial cyclization of a precursor like 4-chloro-5-fluoro-2-methylaniline followed by formylation. A more direct, though less common, approach would be the direct formylation of 6-chloro-5-fluoro-1H-indole. For the purpose of

this guide, we will assume the direct formylation of the corresponding indole. Dissolve 6-chloro-5-fluoro-1H-indole in a minimal amount of anhydrous DMF in a separate flask.

- **Reaction:** Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[8]
- **Heating:** Gradually heat the reaction mixture to 85-90°C and maintain it at this temperature for 5-8 hours, monitoring the reaction progress by TLC.[8] Expertise Note: The heating step drives the electrophilic substitution and subsequent cyclization/aromatization to the final product. Reaction time may vary depending on the specific substrate.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediate.
- **Precipitation:** Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the acidic mixture until it becomes basic (pH > 8). This neutralizes the acid and precipitates the product.[8]
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield the final product.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized **6-chloro-5-fluoro-1H-indole-3-carbaldehyde** is achieved through a combination of standard spectroscopic and analytical techniques.

Table 3: Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.[13]NH Proton: A broad singlet at δ 12.3-12.5 ppm (in DMSO- d_6).[8]Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 will appear as a singlet (or doublet with small coupling to NH) around δ 8.3-8.5 ppm. The protons at C4 and C7 will appear as singlets (or doublets with small F-H coupling).[8]
^{13}C NMR	Carbonyl Carbon (C=O): A signal around δ 184-185 ppm.[11][13]Indole Ring Carbons: Multiple signals in the range of δ 110-140 ppm. The C-Cl and C-F carbons will show characteristic shifts and splitting patterns (C-F coupling).
IR (Infrared) Spectroscopy	N-H Stretch: A broad band around 3300-3400 cm^{-1} .C=O Stretch (Aldehyde): A strong, sharp absorption band around 1640-1675 cm^{-1} . [9]
Mass Spectrometry (MS)	Molecular Ion Peak (M+H) $^+$: Expected at m/z 198.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Application in Drug Discovery: A Gateway to Novel Therapeutics

Indole-3-carbaldehyde derivatives are crucial precursors for a wide array of biologically active molecules.[14][15] The carbonyl group is a versatile chemical handle that readily undergoes condensations, reductions, and other coupling reactions to build molecular complexity.[9][16]

The subject of this guide, **6-chloro-5-fluoro-1H-indole-3-carbaldehyde**, is a key intermediate in the synthesis of the novel antimalarial drug candidate KAE609 (Cipargamin).[2] This highlights its direct relevance to modern pharmaceutical research and development. The

presence of both chlorine and fluorine atoms is a common strategy in medicinal chemistry to enhance drug efficacy by modulating factors such as:

- **Metabolic Stability:** Halogens can block sites of oxidative metabolism, increasing the drug's half-life.
- **Lipophilicity:** Halogens increase lipophilicity, which can improve cell membrane permeability and oral absorption.
- **Binding Affinity:** The unique electronic properties of halogens can lead to stronger interactions with target proteins.

Logical Pathway to Bioactive Compounds

Caption: Synthetic utility of the title compound.

Conclusion

6-chloro-5-fluoro-1H-indole-3-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis, primarily through the robust Vilsmeier-Haack reaction, is well-established, and its structure can be unequivocally confirmed with standard analytical methods. The true value of this molecule lies in its role as a versatile intermediate, enabling the construction of complex, biologically active compounds. Its application in the development of next-generation therapeutics like KAE609 underscores the continued importance of halogenated indole scaffolds in the ongoing quest for novel and effective medicines.

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